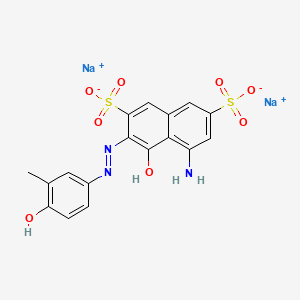

8-Amino-2-(4-hydroxy-3-methylphenyl)azo-1-naphthol-3,6-disulfonic acid disodium salt

CAS No.:

Cat. No.: VC18394615

Molecular Formula: C17H13N3Na2O8S2

Molecular Weight: 497.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H13N3Na2O8S2 |

|---|---|

| Molecular Weight | 497.4 g/mol |

| IUPAC Name | disodium;5-amino-4-hydroxy-3-[(4-hydroxy-3-methylphenyl)diazenyl]naphthalene-2,7-disulfonate |

| Standard InChI | InChI=1S/C17H15N3O8S2.2Na/c1-8-4-10(2-3-13(8)21)19-20-16-14(30(26,27)28)6-9-5-11(29(23,24)25)7-12(18)15(9)17(16)22;;/h2-7,21-22H,18H2,1H3,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2 |

| Standard InChI Key | ZYHZZEJEZQCFIA-UHFFFAOYSA-L |

| Canonical SMILES | CC1=C(C=CC(=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)O.[Na+].[Na+] |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a naphthalene backbone substituted with amino (-NH₂), hydroxyl (-OH), and sulfonic acid (-SO₃H) groups at positions 8, 1, and 3/6, respectively. The azo group bridges the naphthalene system to a 4-hydroxy-3-methylphenyl moiety, forming a conjugated π-system responsible for its intense color . The disodium salt form neutralizes the sulfonic acid groups, enhancing water solubility .

Key Structural Features:

-

Naphthalene Core: Provides rigidity and planar geometry for π-π stacking in dye applications.

-

Azo Linkage: Acts as a chromophore, absorbing visible light between 400–600 nm.

-

Sulfonic Acid Groups: Increase hydrophilicity and ionic interactions with substrates .

Systematic Nomenclature

The IUPAC name derives from the parent naphthalene structure:

Disodium 8-amino-2-[(4-hydroxy-3-methylphenyl)diazenyl]-1-hydroxynaphthalene-3,6-disulfonate.

Common synonyms include H Acid derivatives and azo disulfonic salts .

Synthesis and Manufacturing

Diazotization and Coupling

The synthesis proceeds via a two-step mechanism:

-

Diazotization: A primary aromatic amine (e.g., 4-hydroxy-3-methylaniline) reacts with nitrous acid (HNO₂) at 0–5°C to form a diazonium salt .

This step requires strict temperature control to prevent decomposition.

-

Coupling: The diazonium salt reacts with 8-amino-1-naphthol-3,6-disulfonic acid under alkaline conditions (pH 8–10), forming the azo bond .

Yields exceed 80% when using excess naphthol derivatives.

Purification and Isolation

Crude product is precipitated via acidification, filtered, and washed with ethanol to remove unreacted precursors. Final purification involves recrystallization from hot water, yielding a purity ≥95% .

Industrial and Biochemical Applications

Textile Dyeing

The compound’s sulfonic acid groups enable strong ionic interactions with cellulose fibers, producing wash-fast dyes. Its absorption maxima at 520 nm (in water) generate red-to-blue hues, ideal for cotton and silk .

| Property | Value | Source |

|---|---|---|

| λ<sub>max</sub> | 520 nm | |

| Solubility (H₂O) | 50 g/L (25°C) | |

| Thermal Stability | Stable up to 200°C |

Biological Staining

In histology, it binds to proteins via electrostatic interactions, highlighting cellular structures in microscopy. Optimal staining occurs at pH 6–7, avoiding denaturation.

Physicochemical Characterization

Spectroscopic Analysis

-

UV-Vis Spectroscopy: Confirms conjugation via absorbance at 520 nm.

-

FT-IR: Peaks at 1630 cm⁻¹ (N=N stretch) and 1180 cm⁻¹ (S=O stretch) validate functional groups .

Regulatory and Environmental Considerations

Degradation Pathways

Azo bonds cleave reductively in anaerobic environments, generating aromatic amines, which may persist in ecosystems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume